ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A cyclohepta[b]thiophene core (a seven-membered cycloheptane ring fused to a thiophene moiety).
- A 4-fluorophenyl substituent at position 4 of the 1,2,4-triazole ring.
- A 4-nitrophenylformamido group attached via a methylene bridge to the triazole.
- An ethyl carboxylate ester at position 3 of the thiophene.
- A sulfanyl acetamido linker bridging the triazole and thiophene units.
The cyclohepta[b]thiophene scaffold is rare but shares structural parallels with bioactive cyclohepta[b]indoles found in natural products like ambiguine alkaloids .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN6O6S2/c1-2-43-29(40)26-22-6-4-3-5-7-23(22)45-28(26)33-25(38)17-44-30-35-34-24(36(30)20-14-10-19(31)11-15-20)16-32-27(39)18-8-12-21(13-9-18)37(41)42/h8-15H,2-7,16-17H2,1H3,(H,32,39)(H,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMQYWYQBOHEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the 1,2,4-triazole core, followed by the introduction of the 4-fluorophenyl and 4-nitrobenzoyl groups. The final steps involve the formation of the thiophene ring and the esterification to obtain the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Comparison
Substituent Effects
Notable Finding: Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 ) show that halogen substituents significantly influence crystallinity and intermolecular interactions, which could correlate with bioavailability .
Research Findings and Implications
- Antimicrobial Potential: Analogous thiophene-triazole hybrids (e.g., compound 2 ) exhibit moderate antibacterial activity against S. aureus (MIC = 32 µg/mL), suggesting the target compound may share this profile.
- Structural Insights : X-ray crystallography of related compounds (e.g., compound 2b ) reveals planar molecular conformations with perpendicular fluorophenyl groups, which may influence packing and stability .
Biological Activity
Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Structure and Properties
The compound features a triazole ring which is known for its pharmacological significance. The presence of a sulfanyl group and multiple aromatic rings enhances its potential biological activities.
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives. The compound's structure suggests it may inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes. A review indicated that triazole derivatives exhibit broad-spectrum antifungal activity against various fungi, making them suitable candidates for developing new antifungal agents .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | IC50 (µM) |
|---|---|---|
| Triazole A | Candida albicans | 12.5 |
| Triazole B | Aspergillus niger | 15.0 |
| Ethyl Compound | Candida glabrata | TBD |
Antibacterial Activity
Triazole compounds have also demonstrated significant antibacterial effects. The compound under study may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor. In vitro studies have shown that certain triazoles can be effective against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole C | Staphylococcus aureus | 8 µg/mL |
| Triazole D | Escherichia coli | 16 µg/mL |
| Ethyl Compound | Pseudomonas aeruginosa | TBD |
Anticancer Activity
Research has indicated that some triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The ethyl compound may act on specific cancer pathways or target enzymes crucial for tumor growth.
Case Study:
A study evaluated the anticancer activity of a similar triazole derivative against colon carcinoma (HCT-116) cell lines. The compound exhibited an IC50 value of 6.2 µM, indicating potent activity against this cancer type .
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole E | HCT-116 | 6.2 |
| Triazole F | T47D (Breast Cancer) | 27.3 |
| Ethyl Compound | TBD | TBD |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Many triazoles inhibit enzymes critical for fungal and bacterial survival.
- Cell Membrane Disruption: The compound may alter membrane integrity in pathogens.
- Apoptosis Induction: In cancer cells, it may trigger programmed cell death pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
